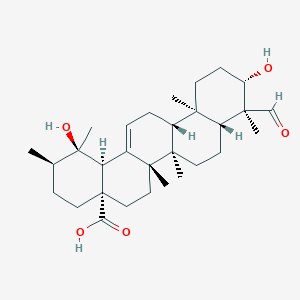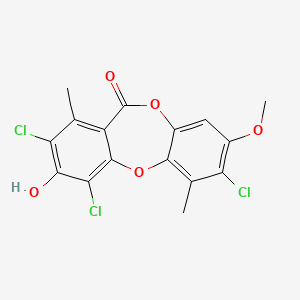
Dechlorodiploicin
説明
Dechlorodiploicin is a carbonyl compound.
科学的研究の応用
Metabolites of Lichen Buellia Canescens
- Dechlorodiploicin is identified as a lichen metabolite in "Buellia canescens" (Sala, Sargent, & Elix, 1978). It is structurally determined alongside other metabolites like dechloro-O-methyldiploicin, buellolide, and canesolide. These substances, including dechlorodiploicin, are thought to arise from the catabolism of depsidones, a class of organic compounds found in lichens (Sala, Sargent, & Elix, 1978).
Metabolism of Chemotherapeutic Agents
- While not directly about dechlorodiploicin, studies on the metabolism of various chemotherapeutic agents like cisplatin and cyclophosphamide provide context on how similar compounds might be metabolized and interact with other drugs. For example, a study on cisplatin treatment of lung cancer shows the complexity of drug interactions and side effects, which is relevant when considering the metabolism of complex compounds like dechlorodiploicin (Littlewood & Smith, 1984) (Littlewood & Smith, 1984).
Drug Discovery and Development
- A broader perspective on drug discovery emphasizes the role of chemistry and pharmacology in identifying and utilizing compounds like dechlorodiploicin for therapeutic purposes. The evolution of drug research, including the advent of molecular biology, has significant implications for the use of complex organic compounds in medicine (Drews, 2000) (Drews, 2000).
Catabolism of Depsidones
- Further research on dechlorodiploicin highlights its synthesis and structural determination as part of the study of depsidones in lichen "Buellia canescens" (Sala, Sargent, & Elix, 1981). The study provides insights into the chemical pathways and possible pharmaceutical applications of dechlorodiploicin and similar compounds (Sala, Sargent, & Elix, 1981).
Bioremediation and Environmental Applications
- The research on metabolic reductive dechlorination in dense non-aqueous phase liquid source-zones (Christ & Abriola, 2007) can be related to the understanding of dechlorination processes in environmental chemistry. Although not directly about dechlorodiploicin, this research provides context on dechlorination, a chemical process potentially relevant to the environmental impact or biodegradation of compounds like dechlorodiploicin (Christ & Abriola, 2007).
特性
IUPAC Name |
2,8,10-trichloro-9-hydroxy-3-methoxy-1,7-dimethylbenzo[b][1,4]benzodioxepin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl3O5/c1-5-9-15(12(19)13(20)11(5)18)24-14-6(2)10(17)7(22-3)4-8(14)23-16(9)21/h4,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDMLQPKKYHCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C(=C1Cl)O)Cl)OC3=C(C(=C(C=C3OC2=O)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dechlorodiploicin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Azabicyclo[3.2.1]octane-2,6-diol 6-acetate](/img/structure/B1254785.png)
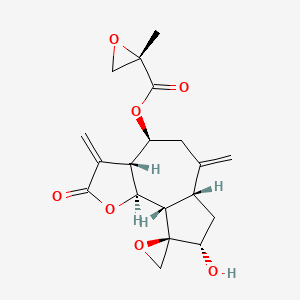





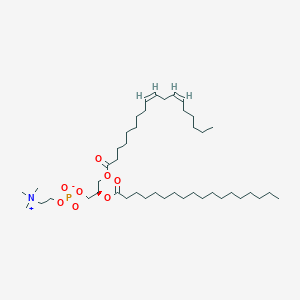
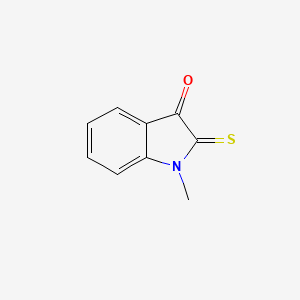
![(2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B1254802.png)
![16-ethyl-17-(2-fluoroacetyl)-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1254803.png)

